molecular formula C37H39NO10S3 B11036077 Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11036077
M. Wt: 753.9 g/mol
InChI Key: AADTWBVJNFRQGF-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. One of the key steps includes the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by AlCl3 . This reaction is followed by the formation of the spiro compound through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. The use of palladium catalysis and scandium triflate has been suggested as a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 6’-(4-tert-butylbenzoyl)-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spiro structure and the combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C37H39NO10S3

Molecular Weight

753.9 g/mol

IUPAC Name

tetramethyl 6'-(4-tert-butylbenzoyl)-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C37H39NO10S3/c1-11-48-21-16-17-23-22(18-21)24-29(36(5,6)38(23)30(39)19-12-14-20(15-13-19)35(2,3)4)49-26(32(41)45-8)25(31(40)44-7)37(24)50-27(33(42)46-9)28(51-37)34(43)47-10/h12-18H,11H2,1-10H3

InChI Key

AADTWBVJNFRQGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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